3-(3-methyl-4-nitro-1H-pyrazol-1-yl)-1-(3-methylpiperidin-1-yl)propan-1-one
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Overview
Description
3-(3-methyl-4-nitro-1H-pyrazol-1-yl)-1-(3-methylpiperidin-1-yl)propan-1-one is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)-1-(3-methylpiperidin-1-yl)propan-1-one typically involves multi-step organic reactions. One possible route could be:
Formation of the pyrazole ring: Starting with a suitable precursor, such as 3-methyl-4-nitroacetophenone, the pyrazole ring can be formed through cyclization reactions.
Substitution with piperidine: The pyrazole intermediate can then be reacted with 3-methylpiperidine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-4-nitro-1H-pyrazol-1-yl)-1-(3-methylpiperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The pyrazole and piperidine rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, derivatives of this compound could be explored for their potential pharmacological activities
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(3-methyl-4-nitro-1H-pyrazol-1-yl)-1-(3-methylpiperidin-1-yl)propan-1-one would depend on its specific application. For example, if used as a drug, it would interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-nitro-1H-pyrazol-1-yl)-1-(piperidin-1-yl)propan-1-one
- 3-(3-methyl-1H-pyrazol-1-yl)-1-(3-methylpiperidin-1-yl)propan-1-one
Properties
Molecular Formula |
C13H20N4O3 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
3-(3-methyl-4-nitropyrazol-1-yl)-1-(3-methylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C13H20N4O3/c1-10-4-3-6-15(8-10)13(18)5-7-16-9-12(17(19)20)11(2)14-16/h9-10H,3-8H2,1-2H3 |
InChI Key |
SNLNPQOTROXCKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCN2C=C(C(=N2)C)[N+](=O)[O-] |
Origin of Product |
United States |
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